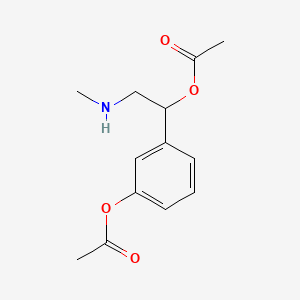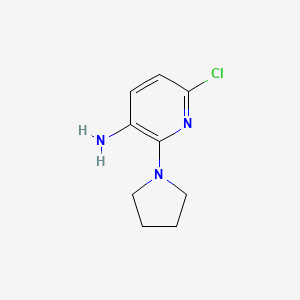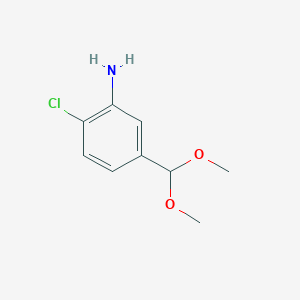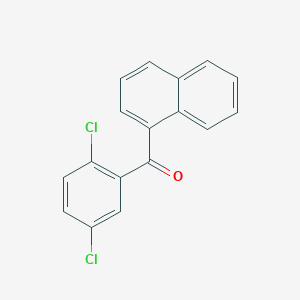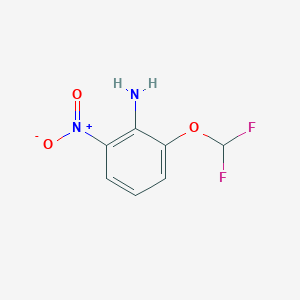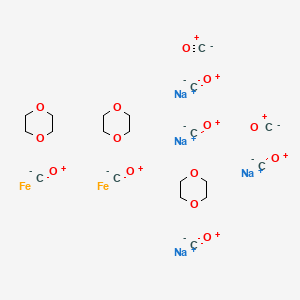
4,4'-Bis(diphenylmethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is an organic compound with the molecular formula C38H30 It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by diphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- typically involves the reaction of biphenyl with diphenylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the biphenyl to form the final product. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: and heat transfer
Separation and purification: of the product using distillation or crystallization techniques
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C
Reduction: Lithium aluminum hydride in dry ether, room temperature
Substitution: Bromine in carbon tetrachloride, room temperature
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its diphenylmethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4,4’-diylbis(methylene): Similar structure but lacks the diphenylmethyl groups.
1,1’-Biphenyl, 4,4’-diylbis(diphenylphosphine): Contains diphenylphosphine groups instead of diphenylmethyl groups.
Uniqueness
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
22515-03-3 |
|---|---|
Formule moléculaire |
C38H30 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-benzhydryl-4-(4-benzhydrylphenyl)benzene |
InChI |
InChI=1S/C38H30/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H |
Clé InChI |
LOLGQWPPAZJJID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

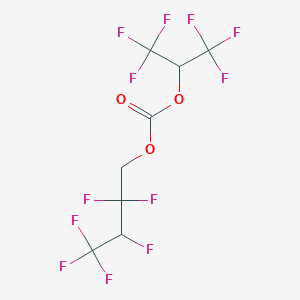
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

